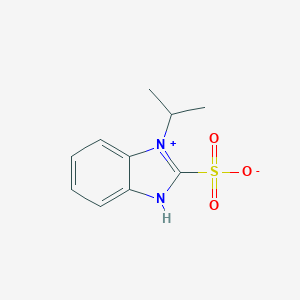

1-isopropyl-1H-benzimidazole-2-sulfonic acid

Description

Properties

IUPAC Name |

1-propan-2-ylbenzimidazole-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3S/c1-7(2)12-9-6-4-3-5-8(9)11-10(12)16(13,14)15/h3-7H,1-2H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSZNPVDVEUJQJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2N=C1S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-isopropyl-1H-benzimidazole-2-sulfonic Acid

Abstract

This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of 1-isopropyl-1H-benzimidazole-2-sulfonic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. The described synthetic pathway is a robust, three-step process commencing with readily available starting materials. This document offers detailed experimental protocols, mechanistic insights, and data presentation to facilitate the successful and reproducible synthesis of the target molecule. The causality behind experimental choices is elucidated to provide a deeper understanding of the reaction dynamics, ensuring both technical accuracy and practical applicability for researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

Benzimidazole derivatives are a cornerstone in modern pharmacology, exhibiting a wide spectrum of biological activities. The introduction of a sulfonic acid moiety at the 2-position and an isopropyl group at the 1-position of the benzimidazole scaffold can significantly modulate the compound's physicochemical properties, such as solubility and acidity, and its potential biological interactions. This guide details a logical and efficient three-step synthetic strategy for the preparation of this compound.

The overall synthetic workflow is depicted below:

Caption: Overall synthetic workflow for this compound.

Step-by-Step Experimental Protocols

Step 1: Synthesis of N-isopropyl-o-phenylenediamine

The initial and crucial step is the selective mono-N-isopropylation of o-phenylenediamine. Reductive amination offers a highly effective and controllable method to achieve this, preventing the formation of undesired dialkylated byproducts.[1][2][3][4] This process involves the in-situ formation of an imine between o-phenylenediamine and acetone, which is then immediately reduced to the corresponding secondary amine.

Reaction Scheme:

(Illustrative scheme: o-phenylenediamine reacts with acetone in the presence of a reducing agent to yield N-isopropyl-o-phenylenediamine)

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| o-Phenylenediamine | 108.14 | 10.81 g | 0.1 |

| Acetone | 58.08 | 8.71 mL | 0.15 |

| Sodium triacetoxyborohydride | 211.94 | 25.43 g | 0.12 |

| Dichloromethane (DCM) | - | 200 mL | - |

| Acetic Acid | 60.05 | 5.7 mL | 0.1 |

Procedure:

-

To a 500 mL round-bottom flask, add o-phenylenediamine (10.81 g, 0.1 mol) and dichloromethane (200 mL). Stir the mixture at room temperature until the solid is fully dissolved.

-

Add acetic acid (5.7 mL, 0.1 mol) to the solution, followed by acetone (8.71 mL, 0.15 mol).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add sodium triacetoxyborohydride (25.43 g, 0.12 mol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the o-phenylenediamine is consumed.

-

Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude N-isopropyl-o-phenylenediamine by column chromatography on silica gel.

Step 2: Synthesis of 1-isopropyl-1H-benzimidazole-2-thiol

The synthesized N-isopropyl-o-phenylenediamine is then cyclized with carbon disulfide to form the corresponding 2-mercaptobenzimidazole derivative, which exists in tautomeric equilibrium with its thione form.[1][2][5][6][7]

Reaction Scheme:

(Illustrative scheme: N-isopropyl-o-phenylenediamine reacts with carbon disulfide in the presence of a base to yield 1-isopropyl-1H-benzimidazole-2-thiol)

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-isopropyl-o-phenylenediamine | 150.22 | 15.02 g | 0.1 |

| Carbon Disulfide | 76.14 | 7.61 g | 0.1 |

| Potassium Hydroxide | 56.11 | 5.61 g | 0.1 |

| Ethanol (95%) | - | 150 mL | - |

| Water | - | 25 mL | - |

Procedure:

-

In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (5.61 g, 0.1 mol) in a mixture of 95% ethanol (150 mL) and water (25 mL).

-

Add N-isopropyl-o-phenylenediamine (15.02 g, 0.1 mol) to the basic solution and stir until dissolved.

-

Add carbon disulfide (7.61 g, 0.1 mol) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours.

-

After cooling to room temperature, pour the reaction mixture into 500 mL of cold water.

-

Acidify the solution with glacial acetic acid until a precipitate forms.

-

Collect the solid precipitate by vacuum filtration, wash with cold water, and dry to obtain 1-isopropyl-1H-benzimidazole-2-thiol.

Step 3: Oxidation to this compound

The final step involves the oxidation of the thiol group to the sulfonic acid. This transformation can be effectively achieved using hydrogen peroxide in an acidic medium.[5][8]

Reaction Scheme:

(Illustrative scheme: 1-isopropyl-1H-benzimidazole-2-thiol is oxidized with hydrogen peroxide to yield this compound)

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-isopropyl-1H-benzimidazole-2-thiol | 192.28 | 19.23 g | 0.1 |

| Acetic Acid | - | 100 mL | - |

| Hydrogen Peroxide (30% aq. solution) | 34.01 | 34 mL | ~0.3 |

Procedure:

-

Suspend 1-isopropyl-1H-benzimidazole-2-thiol (19.23 g, 0.1 mol) in acetic acid (100 mL) in a 250 mL round-bottom flask.

-

Cool the suspension in an ice bath and slowly add 30% hydrogen peroxide (34 mL, ~0.3 mol) dropwise, maintaining the temperature below 20 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 24 hours.

-

A white precipitate of this compound will form.

-

Collect the product by vacuum filtration, wash with a small amount of cold water, followed by cold ethanol.

-

Dry the product under vacuum to yield the final compound.

Mechanistic Insights

A fundamental understanding of the reaction mechanisms is paramount for troubleshooting and optimization.

Caption: Simplified mechanism for the reductive amination step.

The reductive amination proceeds via the initial formation of a hemiaminal, which then dehydrates to form an iminium ion. The hydride reagent, sodium triacetoxyborohydride, then selectively reduces the iminium ion to the desired secondary amine. The use of a milder reducing agent like sodium triacetoxyborohydride is crucial as it does not readily reduce the starting aldehyde or ketone.

Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the isopropyl group and the benzimidazole core, and the absence of the thiol proton.

-

Mass Spectrometry (MS): To confirm the molecular weight of the final product.

-

Infrared (IR) Spectroscopy: To identify the characteristic S=O stretching vibrations of the sulfonic acid group.

-

Melting Point: To assess the purity of the compound.

Safety Considerations

-

o-Phenylenediamine: Is toxic and a suspected mutagen. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Carbon Disulfide: Is highly flammable and toxic. All operations involving carbon disulfide should be conducted in a fume hood, away from ignition sources.

-

Hydrogen Peroxide (30%): Is a strong oxidizer and can cause severe skin and eye burns. Handle with care and appropriate PPE.

-

Dichloromethane: Is a volatile and potentially carcinogenic solvent. Use only in a well-ventilated fume hood.

Conclusion

This technical guide has detailed a reliable and reproducible three-step synthesis of this compound. By providing a thorough explanation of the experimental procedures, underlying mechanisms, and necessary safety precautions, this document serves as a valuable resource for researchers in the fields of synthetic organic chemistry, medicinal chemistry, and drug development. The outlined methodology is designed to be both scientifically rigorous and practically accessible, enabling the efficient preparation of this valuable benzimidazole derivative.

References

- Hinkley, J. M., Porcari, A. R., Walker, J. A., II, Swayze, E. E., & Townsend, L. B. (1998). An Improved Large-Scale Preparation of Benzimidazole-2-Sulfonic Acids and 2-Chlorobenzimidazoles.

- Sui, X., et al. (2015). Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. Molecules, 20(8), 15076-15091. [Link]

- Ahamed, M. R., Narren, S. F., & Sadiq, A. S. (2013). Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. Journal of Al-Nahrain University, 16(2), 77-83. [Link]

- Argirova, M., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Bioorganic Chemistry, 114, 105096. [Link]

- Abdel-Fattah, A. A. (2007). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.

- Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 718. [Link]

- Master Organic Chemistry. (2017).

- Wikipedia. (2023).

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. gctlc.org [gctlc.org]

- 5. RU2502725C1 - Method of producing n-alkyl-n'-phenyl-para-phenylenediamines - Google Patents [patents.google.com]

- 6. N-Dealkylation of aliphatic amines and selective synthesis of monoalkylated aryl amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sciencemadness.org [sciencemadness.org]

An In-Depth Technical Guide to the Physicochemical Properties of 1-isopropyl-1H-benzimidazole-2-sulfonic acid

Abstract: This technical guide provides a comprehensive analysis of the chemical properties of 1-isopropyl-1H-benzimidazole-2-sulfonic acid (CAS No. 378764-49-9). While direct literature on this specific molecule is limited, its structure combines three well-characterized motifs: the biologically significant benzimidazole scaffold, a lipophilic N-isopropyl group, and a strongly acidic C2-sulfonic acid moiety. This document synthesizes information from analogous compounds and established chemical principles to build a robust profile for researchers, medicinal chemists, and drug development professionals. We will explore a proposed synthetic pathway, predict physicochemical and spectroscopic properties, discuss chemical reactivity for further derivatization, and contextualize its potential applications based on the extensive pharmacology of the benzimidazole class.

Introduction: The Benzimidazole Scaffold in Modern Drug Discovery

The benzimidazole ring system, formed by the fusion of benzene and imidazole, is classified as a "privileged scaffold" in medicinal chemistry.[1] This designation arises from its ability to bind to a wide array of biological targets, leading to a diverse range of pharmacological activities.[2][3] Compounds bearing the benzimidazole nucleus have demonstrated potent antibacterial, antifungal, antiviral, anthelmintic, anticancer, and antihypertensive properties.[1][4][5]

The subject of this guide, this compound, integrates this critical scaffold with two key functional groups that modulate its properties:

-

N1-Isopropyl Group: This alkyl substituent increases the molecule's lipophilicity compared to the parent benzimidazole, which can influence its membrane permeability and binding interactions with protein targets.

-

C2-Sulfonic Acid Group: The introduction of a sulfonic acid (-SO₃H) at the 2-position dramatically increases the molecule's acidity and aqueous solubility. This feature is often exploited in drug design to improve the pharmacokinetic profile of a lead compound.

Understanding the interplay of these three components is essential for leveraging this molecule in research and development.

Proposed Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow

The proposed synthesis proceeds via the formation of 1-isopropyl-1H-benzimidazole-2-thiol, which is then oxidized to the target sulfonic acid. This avoids the regioselectivity issues associated with direct sulfonation.[8]

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Hypothetical)

This protocol is a validated, general procedure adapted from the synthesis of analogous benzimidazole thiols and their subsequent oxidation.[9]

Step 1: Synthesis of 1-isopropyl-1H-benzimidazole-2-thiol

-

To a round-bottom flask equipped with a reflux condenser, add N-isopropyl-o-phenylenediamine (1.0 eq) and ethanol to create a 0.5 M solution.

-

Add potassium hydroxide (1.2 eq) to the solution and stir until dissolved.

-

Slowly add carbon disulfide (1.5 eq) to the mixture. The reaction is exothermic.

-

Once the addition is complete, heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting diamine is consumed.

-

Cool the reaction mixture to room temperature and pour it into cold water.

-

Acidify the aqueous solution with glacial acetic acid until a precipitate forms (pH ~5-6).

-

Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude thiol precursor. Recrystallization from an ethanol/water mixture can be performed for further purification.

Step 2: Oxidation to this compound

-

Suspend the dried 1-isopropyl-1H-benzimidazole-2-thiol (1.0 eq) in glacial acetic acid in a round-bottom flask.

-

Cool the suspension in an ice bath to 0-5 °C.

-

Slowly add 30% hydrogen peroxide (3.0-4.0 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

-

After the addition, allow the mixture to warm to room temperature and stir for 12-18 hours.

-

The resulting precipitate is the target sulfonic acid. Collect the solid by vacuum filtration.

-

Wash the solid with a small amount of cold diethyl ether to remove residual acetic acid.

-

Dry the final product under high vacuum. The product is expected to be a stable, crystalline solid.

Physicochemical Properties

The properties of the target molecule are inferred from its constituent parts and data from structurally similar compounds. The presence of the sulfonic acid group is the dominant factor influencing its physical characteristics.

Table 1: Core Physicochemical Data

| Property | Value / Prediction | Source / Rationale |

|---|---|---|

| Molecular Formula | C₁₀H₁₂N₂O₃S | [10] |

| Molecular Weight | 240.28 g/mol | Calculated |

| CAS Number | 378764-49-9 | [11] |

| Appearance | Predicted: White to off-white crystalline solid | Based on analogous benzimidazole sulfonic acids[12] |

| Melting Point | Predicted: >300 °C | High melting points are characteristic of zwitterionic sulfonic acids. 2-Phenyl-1H-benzimidazole-5-sulfonic acid melts above 300 °C.[12] |

| pKa | Predicted: < 1 (Sulfonic Acid) | The sulfonic acid group is strongly acidic. |

| Solubility | Predicted: High solubility in water and polar protic solvents (e.g., methanol, ethanol); low solubility in non-polar organic solvents (e.g., hexane, toluene). | The ionic sulfonic acid group dominates solubility, while the parent benzimidazole is soluble in hot water and alcohol.[13][14] |

Spectroscopic and Analytical Characterization

For unambiguous identification, a combination of spectroscopic methods is required. The following are predicted data points that would confirm the structure of a synthesized sample.

Table 2: Predicted Spectroscopic Signatures

| Technique | Predicted Chemical Shifts / Bands | Rationale for Key Signals |

|---|---|---|

| ¹H NMR (in D₂O) | δ ~7.5-7.8 (m, 4H, Ar-H); δ ~4.8-5.0 (septet, 1H, -CH(CH₃)₂); δ ~1.6-1.7 (d, 6H, -CH(CH₃)₂) | Aromatic protons will appear in the typical downfield region. The isopropyl group will show a characteristic septet-doublet splitting pattern. The acidic SO₃H proton will exchange with D₂O. |

| ¹³C NMR (in D₂O) | δ ~155-160 (C2-SO₃H); δ ~135-140 (Ar Quaternary C); δ ~115-125 (Ar-CH); δ ~50-55 (-CH(CH₃)₂); δ ~20-22 (-CH(CH₃)₂) | The C2 carbon, bonded to both a nitrogen and the sulfonic acid group, will be significantly downfield. |

| IR (ATR) | 3100-2900 cm⁻¹ (C-H stretch); ~2500-2700 cm⁻¹ (broad, O-H stretch); 1620, 1580 cm⁻¹ (C=N, C=C stretch); ~1250, ~1050 cm⁻¹ (S=O stretch) | Strong, characteristic stretching vibrations for the S=O bonds of the sulfonic acid group are expected. A broad O-H band is also indicative of the acid.[3] |

| Mass Spec (ESI-) | m/z 239.05 [M-H]⁻ | Electrospray ionization in negative mode is ideal for detecting the deprotonated molecular ion of the sulfonic acid. |

Chemical Reactivity and Stability

The reactivity of this compound is governed primarily by the sulfonic acid group, making it a versatile intermediate for further chemical modification.

-

Acidity and Salt Formation: As a strong acid, it will readily react with inorganic and organic bases (e.g., NaOH, amines) to form stable sulfonate salts. This is a common strategy to produce highly water-soluble formulations of drug candidates.[15]

-

Derivatization of the Sulfonic Acid: The sulfonic acid can be converted to a more reactive sulfonyl chloride (-SO₂Cl) using reagents like thionyl chloride or oxalyl chloride. This intermediate is a gateway to a wide range of derivatives.

-

Stability: The benzimidazole core is generally stable under a range of conditions. The product is expected to be a chemically stable solid at room temperature.[12]

Potential Derivatization Pathways

The sulfonyl chloride intermediate is key for creating libraries of compounds for structure-activity relationship (SAR) studies.

Caption: Key derivatization reactions from the sulfonic acid intermediate.

Potential Applications and Scientific Context

Given the vast biological activities of the benzimidazole family, this compound serves as a valuable building block for drug discovery.[4]

-

Antimicrobial Agents: The parent compound, 1H-benzimidazole-2-sulfonic acid, has been identified as an inhibitor of glutamate racemase (GR), an enzyme essential for bacterial cell wall synthesis, making it a candidate for antibacterial drug development.[8] It is highly probable that the N-isopropyl derivative would be investigated for similar activity, with the isopropyl group potentially enhancing cell penetration or target affinity.

-

Scaffold for SAR Studies: The molecule's three distinct regions (N1-substituent, C2-functional group, benzimidazole core) allow for systematic modification to optimize biological activity and pharmacokinetic properties. The sulfonic acid group, in particular, provides a handle for improving the solubility and formulation characteristics of otherwise poorly soluble benzimidazole derivatives.

-

UV Filters: Certain benzimidazole sulfonic acids, notably 2-phenyl-1H-benzimidazole-5-sulfonic acid, are used as effective UV filters in sunscreens due to their strong absorbance in the UV spectrum.[7] While the UV-absorbing properties of the N-isopropyl derivative have not been reported, it belongs to a class of compounds known for this application.

Safety and Handling

Specific toxicology data for this compound has not been thoroughly investigated.[12] However, based on data for the parent 1H-benzimidazole-2-sulfonic acid, it should be handled as a corrosive substance.[16]

-

Hazard Class: Expected to cause severe skin irritation and serious eye damage.[16][17]

-

Recommended PPE: Wear protective gloves, chemical safety goggles, and a lab coat when handling. Work in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid breathing dust. In case of contact with skin or eyes, rinse immediately and copiously with water.[17]

References

- Naaz, F., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. PMC.

- IJARSCT (2025). An Overview of the Bioactive Properties of Benzimidazole Derivatives. ResearchGate.

- Alam, M. A., et al. (2022). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. PMC.

- ResearchGate (N.D.). Synthesis of benzimidazoles using sulfonic acid functionalized silica.

- Google Patents (N.D.). CN110540523A - Method for preparing sulfo-substituted benzimidazole and derivative thereof.

- MDPI (2024). Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions.

- Al-Ostoot, F. H., et al. (2021). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. PMC.

- Sajjadifar, S., et al. (2013). Benzimidazole Synthesis By Using Boron Sulfonic Acid As A New And Efficient Catalyst At Room Temperature. ResearchGate.

- International Journal of Pharmaceutical Sciences and Medicine (2021). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property.

- American Custom Chemicals Corporation (N.D.). This compound, 95% Purity.

- PubChem (N.D.). 1H-Benzimidazole-2-sulfonic acid.

- MDPI (2023). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens.

- Georganics (N.D.). 1H-Benzimidazole-2-sulfonic acid.

- Cheméo (N.D.). Chemical Properties of 2-Isopropylimidazole.

- Google Patents (N.D.). WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof.

- PubChem (N.D.). Benzimidazole.

Sources

- 1. Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. ijpsm.com [ijpsm.com]

- 4. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Phenylbenzimidazole-5-sulfonic acid synthesis - chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. 1H-BENZIMIDAZOLE-2-SULFONIC ACID | 40828-54-4 [chemicalbook.com]

- 9. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. calpaclab.com [calpaclab.com]

- 11. Page loading... [wap.guidechem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. 苯并咪唑 98% | Sigma-Aldrich [sigmaaldrich.com]

- 14. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof - Google Patents [patents.google.com]

- 16. 1H-Benzimidazole-2-sulfonic acid | C7H6N2O3S | CID 1572160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 1H-Benzimidazole-2-sulfonic acid - High purity | EN [georganics.sk]

1-isopropyl-1H-benzimidazole-2-sulfonic acid CAS number

An In-Depth Technical Guide to 1-isopropyl-1H-benzimidazole-2-sulfonic acid

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the benzimidazole scaffold remains a cornerstone of innovation. Its inherent biological activity and versatile chemical nature make it a privileged structure in medicinal chemistry. This guide focuses on a specific, yet underexplored derivative: This compound . While a dedicated CAS number for this compound is not prominently indexed, its parent molecule, 1H-benzimidazole-2-sulfonic acid (CAS No. 40828-54-4) , provides a well-established foundation for its study.[1][2][3][4][5] This document serves as a technical synthesis for researchers, scientists, and drug development professionals, offering a logical framework for its synthesis, characterization, and potential applications, grounded in the established chemistry of its analogs.

The Benzimidazole Sulfonic Acid Core: A Privileged Scaffold

The benzimidazole ring system, an isostere of purine, readily interacts with various biological macromolecules, underpinning its broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6] The addition of a sulfonic acid group at the 2-position introduces strong acidity and hydrophilicity, properties that are leveraged in various applications, from enhancing the aqueous solubility of drug candidates to creating effective UV-absorbing agents in cosmetics.[7]

Physicochemical Characteristics of the Parent Scaffold

A comprehensive understanding of the 1-isopropyl derivative begins with the parent compound, 1H-benzimidazole-2-sulfonic acid.

| Property | Value | Source |

| CAS Number | 40828-54-4 | [1][2][3][4][5] |

| Molecular Formula | C₇H₆N₂O₃S | [2][8] |

| Molecular Weight | 198.20 g/mol | [2][8] |

| Melting Point | 116-119 °C | [1][5] |

| Appearance | White to light beige crystalline powder | [5] |

| Solubility | >29.7 µg/mL at pH 7.4 | [8] |

Strategic Synthesis of this compound

The synthesis of the target compound can be logically approached in a two-step sequence: first, the formation of the benzimidazole-2-sulfonic acid core, followed by the selective N-alkylation with an isopropyl group. This sequence is generally preferred to avoid potential side reactions that could occur if the sulfonation were attempted on a pre-alkylated benzimidazole.

Step 1: Synthesis of the 1H-benzimidazole-2-sulfonic acid Intermediate

A robust and frequently cited method for the preparation of 1H-benzimidazole-2-sulfonic acid is the oxidation of 2-mercaptobenzimidazole.[1][5] This precursor is readily available and the oxidation process is efficient.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend 2-mercaptobenzimidazole (1.0 eq) in an aqueous solution of potassium hydroxide.

-

Oxidation: Cool the mixture in an ice bath and add hydrogen peroxide (a slight excess) dropwise, maintaining the temperature below 10 °C.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up and Isolation: Upon completion, carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 1. The resulting precipitate of 1H-benzimidazole-2-sulfonic acid is then collected by filtration, washed with cold water, and dried under vacuum.[9]

Caption: Synthesis of the benzimidazole sulfonic acid core.

Step 2: N-Isopropylation of 1H-benzimidazole-2-sulfonic acid

The N-alkylation of benzimidazoles is a well-documented transformation. For the introduction of an isopropyl group, a direct reaction with an isopropyl halide under basic conditions is a standard approach. The presence of the sulfonic acid group may necessitate careful selection of the base to ensure deprotonation of the imidazole nitrogen without unwanted side reactions.

Protocol:

-

Reaction Setup: Dissolve 1H-benzimidazole-2-sulfonic acid (1.0 eq) in a suitable polar aprotic solvent such as DMF or DMSO.

-

Deprotonation: Add a suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.1-1.5 eq), and stir the mixture at room temperature for 30-60 minutes.

-

Alkylation: Add 2-bromopropane or 2-iodopropane (1.1-1.3 eq) to the reaction mixture.

-

Heating and Monitoring: Heat the reaction to 50-70 °C and monitor its progress by TLC or HPLC.

-

Work-up and Purification: After completion, cool the reaction, dilute with water, and adjust the pH to neutrality. The product can then be extracted with a suitable organic solvent. Further purification may be achieved by recrystallization or column chromatography.

Caption: N-Isopropylation of the benzimidazole sulfonic acid.

Predicted Physicochemical Properties and Analytical Characterization

The introduction of the N-isopropyl group is expected to modulate the physicochemical properties of the parent molecule.

| Property | Expected Change | Rationale |

| Solubility | Decreased aqueous solubility, increased organic solvent solubility | The isopropyl group adds lipophilicity to the molecule. |

| pKa | Slight increase in the pKa of the imidazole nitrogen | The electron-donating nature of the alkyl group increases the basicity of the nitrogen. |

| Melting Point | Likely altered due to changes in crystal packing | The bulky isopropyl group will disrupt the crystal lattice of the parent compound. |

| UV Absorption | Minimal change expected | The core chromophore remains largely unchanged. |

Analytical Workflow

A robust analytical workflow is crucial for the unambiguous characterization of the synthesized this compound.

Caption: A comprehensive analytical workflow for characterization.

Potential Applications and Future Research Directions

The unique combination of a benzimidazole core, a hydrophilic sulfonic acid group, and a lipophilic isopropyl substituent suggests several promising avenues for research and application.

-

Pharmaceutical Scaffolding: The benzimidazole moiety is a well-established pharmacophore.[6] The sulfonic acid group can improve pharmacokinetic properties such as aqueous solubility, while the isopropyl group can modulate binding to target proteins. This derivative could be explored as a lead compound in programs targeting kinases, polymerases, or other enzyme classes.

-

UV Filtering Agents: Benzimidazole sulfonic acid derivatives are known for their application as UV filters in sunscreens and cosmetics.[7] The N-alkylation can be used to fine-tune the solubility and photostability of these agents.

-

Functional Materials: The amphiphilic nature of this molecule could be exploited in the development of novel surfactants, ionic liquids, or as a component in proton exchange membranes.

Conclusion

While this compound may not be a commercially cataloged compound, its synthesis is readily achievable through established chemical transformations. This guide provides a comprehensive framework for its preparation, characterization, and exploration in various scientific domains. The logical combination of a biologically active core with tunable physicochemical properties makes this an intriguing target for further investigation in both medicinal chemistry and materials science.

References

- 1H-BENZIMIDAZOLE-2-SULFONIC ACID Three Chongqing Chemdad Co.

- Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens - MDPI.

- Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC.

- New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity.

- 1H-Benzimidazole-2-sulfonic acid | C7H6N2O3S | CID 1572160 - PubChem.

Sources

- 1. 1H-BENZIMIDAZOLE-2-SULFONIC ACID | 40828-54-4 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. CAS 40828-54-4 | 8H64-1-0B | MDL MFCD00100972 | 1H-Benzimidazole-2-sulfonic acid | SynQuest Laboratories [synquestlabs.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 1H-BENZIMIDAZOLE-2-SULFONIC ACID Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 1H-Benzimidazole-2-sulfonic acid | C7H6N2O3S | CID 1572160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data for 1-isopropyl-1H-benzimidazole-2-sulfonic acid

An In-depth Technical Guide to the Spectroscopic Characterization of 1-isopropyl-1H-benzimidazole-2-sulfonic acid

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Foreword: The Imperative of Unambiguous Structural Elucidation

In the rigorous landscape of drug discovery and development, the absolute structural integrity and purity of a chemical entity are non-negotiable. This compound, a heterocyclic compound with potential pharmaceutical applications, requires a multi-faceted analytical approach for its definitive characterization. This guide provides an in-depth, practical framework for utilizing core spectroscopic techniques—NMR, Mass Spectrometry, IR, and UV-Vis—to achieve this goal. More than a mere listing of data, this document is designed to illuminate the causality behind experimental choices, providing a self-validating system for analysis that ensures scientific integrity and trustworthiness in your results.

Foundational Context: Synthesis and Molecular Structure

A robust analytical strategy begins with an understanding of the molecule's origin. The synthesis of this compound typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, followed by sulfonation.[1][2] A plausible pathway is the reaction of N-isopropyl-1,2-phenylenediamine with a suitable reagent to form the benzimidazole core, which is then sulfonated.

Figure 1: A plausible synthetic workflow for the target molecule.

Understanding this pathway is critical as it informs the potential impurity profile, which spectroscopic methods are adept at identifying.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation, providing unparalleled insight into the atomic connectivity of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Mapping the Proton Environment

Rationale: ¹H NMR provides a precise count of chemically distinct protons, their electronic environments, and their spatial relationships through spin-spin coupling. This allows for the unambiguous confirmation of the isopropyl group and the substitution pattern on the benzimidazole core. In deuterated solvents like DMSO-d₆, the N-H proton of the imidazole ring typically appears as a broad singlet in the downfield region, often between 12.0 and 13.6 ppm.[3] The aromatic protons of the benzimidazole core generally resonate between 7.0 and 8.3 ppm.[3]

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, given the high polarity of the sulfonic acid). Add TMS as an internal standard (δ 0.00).

-

Instrument Parameters (400 MHz Spectrometer):

-

Pulse Program: Standard 30° pulse (zg30).

-

Spectral Width: -2 to 16 ppm.

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay (d1): 5 seconds (to ensure full relaxation of all protons, including aromatics).

-

Number of Scans: 16 (adjust for concentration).

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate the signals to determine proton ratios.

Predicted ¹H NMR Data (in DMSO-d₆):

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift |

| ~1.6 - 1.8 | Doublet (d) | 6H | Isopropyl -CH₃ | Standard aliphatic region for methyl groups adjacent to a methine. |

| ~4.8 - 5.2 | Septet (sept) | 1H | Isopropyl -CH | Deshielded by the adjacent nitrogen atom of the benzimidazole ring. |

| ~7.4 - 7.9 | Multiplet (m) | 4H | Aromatic -CH | Typical region for benzimidazole aromatic protons.[3] |

| >12.0 (broad) | Singlet (br s) | 1H | Sulfonic Acid -SO₃H | Highly acidic proton, often exchanges with trace water, leading to broadening. |

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

Rationale: Proton-decoupled ¹³C NMR reveals each unique carbon atom in the molecule. This is crucial for confirming the total carbon count and identifying the key carbons, such as the C2 of the benzimidazole ring, which is directly attached to the sulfonic acid group.

Experimental Protocol:

-

Sample Preparation: Use the same sample as for ¹H NMR. A higher concentration (20-50 mg) is beneficial for improving the signal-to-noise ratio.

-

Instrument Parameters (100 MHz Spectrometer):

-

Pulse Program: Proton-decoupled with NOE (zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: ~1.5 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: ≥1024 (due to the low natural abundance of ¹³C).

-

-

Data Processing: Apply Fourier transform with a line broadening of 1-2 Hz, followed by phase and baseline correction.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Chemical Shift |

| ~21 | Isopropyl -C H₃ | Typical aliphatic methyl carbon chemical shift. |

| ~50 | Isopropyl -C H | Aliphatic methine carbon shifted downfield by the adjacent nitrogen. |

| ~112 - 140 | Aromatic -C H & Quaternary C | Characteristic region for the six carbons of the fused benzene ring.[4][5] |

| ~145 - 155 | Benzimidazole C 2 | The C2 carbon is significantly deshielded due to its attachment to two nitrogen atoms and the electron-withdrawing sulfonic acid group. |

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Rationale: Mass spectrometry provides the exact molecular weight of the compound, serving as a primary confirmation of its elemental composition. Electrospray ionization (ESI) is the method of choice due to the polar and acidic nature of the molecule. The analysis should be run in both positive and negative ion modes to capture the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) species, respectively.

Figure 2: Experimental workflow for ESI Mass Spectrometry.

Experimental Protocol (ESI-MS):

-

Sample Preparation: Prepare a ~10 µg/mL solution of the compound in a 50:50 mixture of acetonitrile and water. A trace amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) can enhance ionization.

-

Instrument Parameters:

-

Ionization Mode: ESI (run in both positive and negative modes).

-

Mass Range: m/z 100-500.

-

Capillary Voltage: 3.5 kV.

-

Drying Gas (N₂): Flow rate of 8 L/min at 300 °C.

-

-

Data Analysis: Identify the molecular ion peaks. For high-resolution MS (HRMS), compare the measured exact mass to the calculated mass to confirm the elemental formula.

Predicted Mass Spectrometry Data:

| Ion Mode | Predicted m/z | Species | Calculated Exact Mass |

| ESI+ | 241.07 | [C₁₀H₁₂N₂O₃S + H]⁺ | 241.0645 |

| ESI- | 239.05 | [C₁₀H₁₂N₂O₃S - H]⁻ | 239.0500 |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Rationale: IR spectroscopy probes the vibrational frequencies of bonds within the molecule, providing a rapid and effective way to confirm the presence of key functional groups. For this compound, the characteristic stretches for the sulfonic acid (S=O and O-H), aromatic ring (C=C and C-H), and aliphatic isopropyl group (C-H) are of primary interest. The IR spectra of simple benzimidazoles have been well-documented.[6][7]

Experimental Protocol (ATR-FTIR):

-

Sample Preparation: Place a small amount of the solid, dry sample directly onto the ATR crystal.

-

Instrument Parameters:

-

Scan Range: 4000 - 600 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

-

Data Analysis: Collect a background spectrum first, then the sample spectrum. Identify characteristic absorption bands.

Predicted Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| ~3100 (broad) | O-H Stretch | Sulfonic Acid (SO₃H ) |

| ~3050 | Aromatic C-H Stretch | Benzimidazole Ring |

| ~2980, 2870 | Aliphatic C-H Stretch | Isopropyl Group[8] |

| ~1620, 1460 | C=C and C=N Stretch | Benzimidazole Ring System[9] |

| ~1250, 1170 | Asymmetric S=O Stretch | Sulfonic Acid (S=O ) |

| ~1040 | Symmetric S=O Stretch | Sulfonic Acid (S=O ) |

UV-Vis Spectroscopy: Probing the Electronic Landscape

Rationale: UV-Vis spectroscopy measures the electronic transitions within the molecule, primarily the π → π* transitions of the conjugated benzimidazole ring system. This provides a characteristic spectral signature and can be used for quantitative analysis. Benzimidazole-based compounds are known to be effective UV filters.[10] The NIST Chemistry WebBook shows that the parent benzimidazole has strong absorptions around 243, 274, and 281 nm.[11]

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution (e.g., 10 µM) of the compound in a UV-transparent solvent (e.g., ethanol or methanol) using a quartz cuvette.

-

Instrument Parameters:

-

Wavelength Range: 200 - 400 nm.

-

Blank: Use the pure solvent as a blank.

-

-

Data Analysis: Record the absorbance spectrum and identify the wavelength(s) of maximum absorbance (λₘₐₓ).

Predicted UV-Vis Absorption Data:

| Predicted λₘₐₓ (nm) | Rationale |

| ~250 and ~280-290 | These absorptions correspond to the π → π* electronic transitions within the conjugated aromatic system of the benzimidazole core. The exact positions can be influenced by substitution and solvent polarity.[10][12] |

Conclusion: An Integrated and Authoritative Analysis

The definitive characterization of this compound is not achieved by a single technique, but by the synergistic integration of multiple spectroscopic data sets. NMR confirms the precise atomic arrangement, MS validates the molecular formula, IR identifies the essential functional groups, and UV-Vis defines the electronic signature. By following the detailed protocols and understanding the causal principles outlined in this guide, researchers can ensure the generation of accurate, reliable, and trustworthy data essential for advancing scientific research and drug development.

References

- Al-Amiery, A. A. (2012).

- Morgan, K. J. (1961). The infrared spectra of some simple benzimidazoles. Journal of the Chemical Society (Resumed).

- Morgan, K. J. (1961). The infrared spectra of some simple benzimidazoles. Journal of the Chemical Society (Resumed), 2343. [Link]

- ResearchGate. (n.d.). IR spectra of benzimidazole and the complexes.

- Rabiger, D. J., & Joullié, M. M. (1964). The Ionization Constants, Ultraviolet and Infrared Spectra of Some Substituted Benzimidazoles. The Journal of Organic Chemistry.

- ResearchGate. (n.d.). 13 C NMR spectra of benzimidazole salt 2i (CDCl 3 , 75 MHz).

- ResearchGate. (n.d.). 1 H-NMR spectra of benzimidazole salt 2e in CDCl 3.

- Claramunt, R. M., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. PubMed Central.

- PubChem. (n.d.). 1H-Benzimidazole-2-sulfonic acid. PubChem. [Link]

- PubChem. (n.d.). 2-Isopropyl-1H-benzoimidazole-5-carboxylic acid. PubChem. [Link]

- Georganics. (n.d.). 1H-Benzimidazole-2-sulfonic acid. Georganics. [Link]

- ResearchGate. (n.d.). The UV absorption spectra of (1H-benzimidazol-2-yl- methyl)phosphonate...

- NIST. (n.d.). 1H-Benzimidazole. NIST WebBook. [Link]

- Mohammed, S. J., & Al-Masoudi, W. A. (2018).

- Hida, H., et al. (n.d.).

- Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl)

- Ilas, J., et al. (2023). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. MDPI. [Link]

- NIST. (n.d.). 1H-Benzimidazole, 2-methyl-. NIST WebBook. [Link]

- Wiley. (n.d.). 1H-benzimidazole-2-sulfonic acid. SpectraBase. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 455. The infrared spectra of some simple benzimidazoles (1961) | K. J. Morgan | 55 Citations [scispace.com]

- 7. 455. The infrared spectra of some simple benzimidazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens [mdpi.com]

- 11. 1H-Benzimidazole [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the NMR and Mass Spectrometry of 1-isopropyl-1H-benzimidazole-2-sulfonic acid

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of 1-isopropyl-1H-benzimidazole-2-sulfonic acid. Tailored for researchers, scientists, and professionals in drug development, this document outlines detailed methodologies, explains the rationale behind experimental choices, and presents expected data based on established principles of spectroscopic analysis for heterocyclic compounds.

Introduction: The Significance of Spectroscopic Characterization

This compound is a unique molecule combining a benzimidazole core, an isopropyl substituent, and a sulfonic acid group. The benzimidazole moiety is a prominent scaffold in medicinal chemistry, known for its diverse biological activities.[1] The sulfonic acid group imparts distinct physicochemical properties, including high polarity and acidity, which can influence a molecule's solubility, membrane permeability, and biological interactions.[2]

Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. NMR and MS are indispensable tools in this regard. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of each atom, while mass spectrometry reveals the molecular weight and provides insights into the molecule's fragmentation pattern, aiding in structural confirmation. This guide will walk you through the logical steps to acquire and interpret high-quality NMR and MS data for this compound.

Sample Preparation and Purity Assessment

Prior to any spectroscopic analysis, ensuring the sample's purity is crucial. The synthesis of this compound can be approached through various routes, often involving the reaction of 1-isopropyl-1H-benzimidazole with a sulfonating agent or building the ring system from appropriately substituted precursors.[3][4]

A self-validating purification protocol is essential:

-

Crystallization: Due to the polar nature of the sulfonic acid group, crystallization from polar solvents or solvent mixtures (e.g., water, ethanol, or their combinations) is a primary purification method.

-

Chromatography: If impurities persist, reverse-phase high-performance liquid chromatography (HPLC) with a suitable acidic mobile phase (e.g., water/acetonitrile with 0.1% formic acid or trifluoroacetic acid) can be employed for purification. The purity of the final sample should be assessed by analytical HPLC, aiming for >95% purity for detailed spectroscopic studies.

Solvent Selection for NMR:

The choice of solvent for NMR analysis is critical due to the presence of the acidic sulfonic acid proton and the potential for hydrogen exchange.

-

Deuterated Dimethyl Sulfoxide (DMSO-d6): This is often the solvent of choice for sulfonic acids. It is a polar aprotic solvent that can dissolve the compound and, importantly, slow down the exchange of the acidic -SO3H proton, allowing for its observation in the 1H NMR spectrum.

-

Deuterated Water (D2O): While the compound is likely soluble in D2O, the acidic protons (-SO3H and potentially the N-H if tautomerism occurs, though unlikely with the N1-isopropyl group) will rapidly exchange with deuterium, leading to their disappearance from the 1H NMR spectrum. This can be used as a confirmatory experiment.

-

Deuterated Methanol (CD3OD): Similar to D2O, this protic solvent will lead to the exchange of acidic protons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, a suite of 1D and 2D NMR experiments will provide a complete picture of its structure.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring protons.

Expected Chemical Shifts (in DMSO-d6):

| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Aromatic (4H) | 7.5 - 8.5 | Multiplets | ~7-9 | The protons on the benzene ring will appear in the aromatic region. Their exact shifts and splitting patterns will depend on the electronic effect of the fused imidazole and the sulfonic acid group. |

| Isopropyl CH (1H) | 4.5 - 5.5 | Septet | ~7 | The methine proton of the isopropyl group will be deshielded by the adjacent nitrogen atom and will be split into a septet by the six equivalent methyl protons. |

| Isopropyl CH₃ (6H) | 1.5 - 2.0 | Doublet | ~7 | The six equivalent methyl protons of the isopropyl group will be split into a doublet by the methine proton. |

| -SO₃H (1H) | 10 - 14 | Broad Singlet | N/A | The acidic proton of the sulfonic acid group is expected to appear as a broad singlet at a very downfield chemical shift. Its broadness is due to exchange and quadrupolar effects. This peak will disappear upon addition of D₂O. |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will reveal the number of chemically non-equivalent carbon atoms.

Expected Chemical Shifts (in DMSO-d6):

| Carbon(s) | Expected Chemical Shift (ppm) | Rationale |

| C2 (Benzimidazole) | 140 - 150 | This carbon is attached to two nitrogen atoms and the electron-withdrawing sulfonic acid group, leading to a downfield shift. |

| Aromatic CHs (4C) | 110 - 130 | The chemical shifts of the aromatic carbons will be influenced by the fused imidazole ring. |

| Aromatic Quaternary (2C) | 130 - 145 | The two carbons at the fusion of the benzene and imidazole rings. |

| Isopropyl CH (1C) | 45 - 55 | The methine carbon of the isopropyl group. |

| Isopropyl CH₃ (2C) | 20 - 25 | The two equivalent methyl carbons of the isopropyl group. |

2D NMR Experiments: Establishing Connectivity

To unambiguously assign all proton and carbon signals, a series of 2D NMR experiments are essential.

-

COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other. It will be crucial for confirming the connectivity within the aromatic spin system and the isopropyl group.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of each carbon atom that has an attached proton.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is invaluable for connecting the different fragments of the molecule, for example, showing a correlation from the isopropyl CH proton to the C2 and C7a carbons of the benzimidazole ring.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide through-space correlations between protons, which can be useful for confirming the spatial proximity of different groups.

Experimental Workflow for NMR Analysis

Caption: A streamlined workflow for the comprehensive NMR analysis of this compound.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

Ionization Techniques

The choice of ionization technique is crucial for analyzing a polar and potentially thermally labile compound like this compound.

-

Electrospray Ionization (ESI): This is the most suitable technique for this compound. ESI is a soft ionization method that is ideal for polar and non-volatile molecules. It is expected to produce a strong signal for the protonated molecule [M+H]⁺ in positive ion mode and the deprotonated molecule [M-H]⁻ in negative ion mode. High-resolution mass spectrometry (HRMS) using an Orbitrap or FT-ICR analyzer will provide a highly accurate mass measurement, allowing for the determination of the elemental composition.

-

Electron Impact (EI): This is a hard ionization technique that is generally not suitable for this compound due to its low volatility and thermal lability. EI would likely cause extensive fragmentation and may not produce a visible molecular ion peak.

Expected Mass-to-Charge Ratios

The molecular formula for this compound is C₁₀H₁₂N₂O₃S, with a monoisotopic mass of 240.0596 Da.

| Ion | Mode | Expected m/z (Monoisotopic) |

| [M+H]⁺ | Positive | 241.0674 |

| [M-H]⁻ | Negative | 239.0521 |

| [M+Na]⁺ | Positive | 263.0493 |

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ or [M-H]⁻ ions will provide valuable structural information.

Expected Fragmentation Pathways:

-

Loss of SO₃ (-80 Da): This is a very common fragmentation pathway for sulfonic acids, leading to the formation of the 1-isopropyl-1H-benzimidazolium ion.

-

Loss of the Isopropyl Group (-43 Da): Cleavage of the N-isopropyl bond can occur.

-

Loss of Propene (-42 Da): A rearrangement reaction can lead to the loss of propene from the isopropyl group.

-

Ring Cleavage: The benzimidazole ring can undergo characteristic cleavages, although this is typically observed in more energetic fragmentation methods like EI.[5]

Experimental Workflow for MS Analysis

Caption: A systematic workflow for the mass spectrometric analysis of this compound.

Conclusion

The comprehensive characterization of this compound by NMR and MS is a critical step in its development for any application. By following the detailed methodologies outlined in this guide, researchers can obtain high-quality, unambiguous data to confirm the structure and purity of this compound. The interplay of 1D and 2D NMR techniques provides a complete map of the molecular framework, while high-resolution mass spectrometry confirms the elemental composition and offers insights into its stability through fragmentation analysis. This rigorous spectroscopic evaluation ensures a solid foundation for any further investigation into the properties and applications of this intriguing molecule.

References

- Hida, M., et al. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Journal of Heterocyclic Chemistry, 31(1), 193-197.

- Ibrahim, H., El‐Tamany, S., & El‐Deen, I. M. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 61-70.

- El Kihel, A. (2016). Study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7568-7572.

- El Kihel, A., et al. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(1), 109-113.[1]

- Royal Society of Chemistry. (2020). Supporting Information for [Title of Paper]. [Source URL not fully provided in search results]

- Indian Academy of Sciences. (n.d.). Supplementary Information. [Source URL not fully provided in search results]

- Li, Q., et al. (2018). Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. Molecules, 23(9), 2337.

- Royal Society of Chemistry. (2017). Supplementary Information for [Title of Paper]. [Source URL not fully provided in search results]

- ResearchGate. (n.d.). Mass fragmentation pattern of 4a. [Image from a publication on imidazole and benzimidazole sulfonamides].

- Fornarini, S. (2009). The Chemistry of Sulphonic Acids, Esters and their Derivatives. In The Chemistry of Functional Groups. John Wiley & Sons, Ltd.

- mzCloud. (2014). 2 Phenylbenzimidazole 5 sulfonic acid. [Link]

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) for Benzenesulfonic acid. [Link]

- Ibrahim, H., El-Tamany, S., & El-Deen, I. M. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 61-70.

- PubChem. (n.d.). 2-Phenylbenzimidazole-5-Sulfonic Acid. [Link]

- Elguero, J., et al. (2011). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 7, 987–998.

- Proetto, M. T., et al. (2020). Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview.

- El Kihel, A., et al. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(1), 109-113.

- ResearchGate. (n.d.). Mass spectrum of benzimidazole-5-carboxylic acid, 2-methyl-1-phenyl.

- Fornarini, S. (2010).

- El Kihel, A., et al. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(1), 109-113.

- ResearchGate. (n.d.). The NMR and ESR Spectra of Sulphonic Acids and their Derivatives. [Request for PDF of a book chapter].

- ResearchGate. (n.d.). ¹H NMR spectra of calix[6]arene sulfonic acid in (a) DMSO-d6 and (b) D2O.

- Iacob, A. T., et al. (2023). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. Molecules, 28(23), 7859.

- Georganics. (n.d.). 1H-Benzimidazole-2-sulfonic acid. [Link]

- PubChem. (n.d.). 1H-Benzimidazole-2-sulfonic acid. [Link]

Sources

- 1. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. scispace.com [scispace.com]

biological activity of 1-isopropyl-1H-benzimidazole-2-sulfonic acid

An In-depth Technical Guide to the Predicted Biological Activity of 1-isopropyl-1H-benzimidazole-2-sulfonic acid

Authored by: A Senior Application Scientist

Foreword

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to the remarkable frequency with which its derivatives exhibit significant biological activities.[1] This guide delves into the predicted therapeutic potential of a specific, yet underexplored, derivative: This compound . While direct experimental data for this compound is not yet prevalent in published literature, a robust predictive framework can be constructed by analyzing the extensive research on its parent structures: the benzimidazole core and its sulfonyl/sulfonic acid analogues.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple literature review to provide a synthesized, expert-driven perspective on the potential mechanisms of action, and lays out detailed, field-proven experimental protocols to validate these predictions. Our approach is grounded in established structure-activity relationships (SAR) to build a compelling case for the investigation of this novel compound.

The Benzimidazole Core: A Foundation of Diverse Bioactivity

The benzimidazole ring system, an isostere of naturally occurring purines, provides a unique scaffold that can readily interact with various biological macromolecules.[1][2] This inherent characteristic has led to the development of a multitude of FDA-approved drugs and clinical candidates with a vast range of therapeutic applications, including:

-

Anticancer: By targeting mechanisms like microtubule polymerization and inducing apoptosis.[2][3]

-

Antimicrobial: Effective against a broad spectrum of bacteria and fungi.[1][4]

-

Anti-inflammatory: Modulating inflammatory pathways, in some cases through mechanisms distinct from traditional NSAIDs.[5][6]

The versatility of the benzimidazole core lies in its amenability to substitution at various positions, primarily N-1, C-2, and the benzene ring, which significantly influences its pharmacokinetic and pharmacodynamic properties.[9]

The Sulfonic Acid Moiety: A Key Modulator of Activity

The introduction of a sulfonic acid (-SO₃H) or a related sulfonyl group to the benzimidazole scaffold is a well-established strategy in medicinal chemistry to enhance biological activity and modulate physicochemical properties. The strong electron-withdrawing nature of the sulfonic acid group can influence the electronic distribution of the entire molecule, potentially enhancing its binding affinity to target proteins.[10] Furthermore, its acidic nature can improve aqueous solubility, a critical factor in drug development.[4]

Derivatives bearing these moieties have demonstrated potent activities, including:

-

Enhanced Antimicrobial Effects: Benzimidazolylbenzenesulfonamides have shown strong activity against resistant bacterial strains like MRSA.[10]

-

Targeted Anticancer Action: Alkylsulfonyl benzimidazole derivatives have been identified as potent inhibitors of the anti-apoptotic protein Bcl-2.[11]

-

Atypical Anti-inflammatory Mechanisms: Certain sulfonyl-benzimidazoles have shown anti-inflammatory effects by inhibiting the release of lysosomal enzymes from neutrophils, rather than through cyclooxygenase (COX) inhibition.[5]

The placement of the isopropyl group at the N-1 position and the sulfonic acid at C-2 in This compound creates a unique chemical entity. The bulky, lipophilic isopropyl group may influence membrane permeability and interactions with hydrophobic pockets of target enzymes, while the sulfonic acid group at the key C-2 position is poised for critical binding interactions.

Proposed Synthesis Pathway

To enable the biological investigation of this compound, a viable synthetic route is essential. Based on established methodologies for similar compounds, a multi-step synthesis can be proposed. A common approach involves the oxidation of a precursor thiol.[12][13]

Caption: Proposed synthesis of the target compound.

Experimental Protocol: Synthesis

-

Preparation of the Precursor: Synthesize 1-isopropyl-1H-benzimidazole-2-thiol from 1-isopropoxy-2-nitrobenzene or a related starting material through reduction and subsequent cyclization with carbon disulfide.

-

Oxidation: Dissolve the synthesized 1-isopropyl-1H-benzimidazole-2-thiol in an alkaline solution (e.g., aqueous potassium hydroxide).

-

Reaction: Add a strong oxidizing agent, such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), dropwise to the solution while maintaining a controlled temperature.[14]

-

Work-up: After the reaction is complete (monitored by TLC), the mixture is filtered.

-

Isolation: The filtrate is carefully acidified with an acid like HCl to a pH of approximately 1.[12]

-

Purification: The resulting precipitate, this compound, is collected by filtration, washed with cold water, and can be further purified by recrystallization.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and elemental analysis.

Predicted Biological Activities & Mechanisms of Action

Based on the extensive literature on related compounds, we can predict several key biological activities for this compound.

Anticancer Potential: Targeting Apoptosis and Microtubules

Many benzimidazole derivatives exhibit potent anticancer activity by inducing apoptosis and interfering with cell division.[3]

Predicted Mechanism: A plausible mechanism involves the inhibition of anti-apoptotic proteins like Bcl-2, a target that has been successfully modulated by other alkylsulfonyl benzimidazoles.[11] By inhibiting Bcl-2, the compound would lower the threshold for apoptosis, leading to programmed cell death in cancer cells. Additionally, like other benzimidazoles, it may disrupt microtubule polymerization, leading to cell cycle arrest in the G2/M phase.[3][15]

Caption: Predicted anticancer signaling pathways.

Antimicrobial Activity: A Broad-Spectrum Candidate

Benzimidazole-sulfonyl hybrids are known to possess potent antibacterial and antifungal properties.[7] The structural features of our target compound suggest it could be effective against a range of pathogens.

Predicted Mechanism: The mechanism is likely multifaceted. For fungi, benzimidazoles can inhibit the biosynthesis of ergosterol, a crucial component of the fungal cell membrane.[1] For bacteria, the activity may stem from the inhibition of essential enzymes or interference with nucleic acid synthesis, leveraging the structural similarity of the benzimidazole core to purine bases.[1] The presence of an electron-withdrawing sulfonic acid group has been shown to increase antimicrobial activity in related series.[10]

Anti-inflammatory Effects: A Novel Mechanism

While many anti-inflammatory drugs target COX enzymes, some benzimidazole derivatives operate via different pathways.[5]

Predicted Mechanism: It is plausible that this compound could exhibit anti-inflammatory activity by inhibiting the function of neutrophils, key cells in the inflammatory response. Specifically, it may stabilize lysosomal membranes, preventing the release of pro-inflammatory enzymes, a mechanism observed in substituted 2-(sulfonyl)-1H-benzimidazoles.[5] This would represent a mechanism of action distinct from traditional NSAIDs, potentially offering a better side-effect profile.

Methodologies for Biological Evaluation

To validate the predicted activities, a series of standardized in vitro and in vivo assays should be performed.

In Vitro Anticancer Activity: Cytotoxicity Screening

Protocol: MTT Assay

-

Cell Culture: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Treat the cells with these concentrations and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Susceptibility Testing

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

-

Inoculation: Add the prepared microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anti-inflammatory Activity: Neutrophil Function Assay

Protocol: Myeloperoxidase (MPO) Release Assay

-

Neutrophil Isolation: Isolate human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation.

-

Pre-incubation: Pre-incubate the isolated neutrophils with various concentrations of this compound for 15 minutes at 37°C.

-

Stimulation: Stimulate the neutrophils with a known inflammatory agent (e.g., phorbol 12-myristate 13-acetate, PMA) for 30 minutes.

-

Supernatant Collection: Centrifuge the samples and collect the cell-free supernatant.

-

MPO Activity Measurement: Measure the MPO activity in the supernatant by adding a substrate solution (e.g., o-dianisidine dihydrochloride and H₂O₂) and measuring the change in absorbance over time.

-

Analysis: Calculate the percentage inhibition of MPO release compared to the stimulated control.

Data Summary and Comparative Analysis

As no direct data exists for the target compound, the following table summarizes the reported activities of structurally related benzimidazole-sulfonyl/sulfonic acid derivatives to provide a benchmark for expected potency.

| Compound Class | Biological Activity | Potency (Example) | Target/Mechanism | Reference |

| Alkylsulfonyl Benzimidazoles | Anticancer (Breast Cancer) | IC₅₀ in low µM range | Bcl-2 Inhibition | [11] |

| Benzimidazolylbenzenesulfonamides | Antibacterial (MRSA) | MIC: 2-500 µg/mL | Not specified | [10] |

| 2-(sulfonyl)-1H-benzimidazoles | Anti-inflammatory | Active at 25 mg/kg (in vivo) | Inhibition of lysosomal enzyme release | [5] |

| Sulfonyl amino benzimidazoles | Antifungal (C. albicans) | MIC: 32–64 μg/mL | Not specified | [7] |

Conclusion and Future Directions

This compound represents a promising, yet unexplored, molecule at the confluence of two pharmacologically significant scaffolds. The predictive analysis, based on robust structure-activity relationship data from related compounds, strongly suggests its potential as a multi-faceted therapeutic agent with possible anticancer, antimicrobial, and novel anti-inflammatory properties.

The immediate and critical next step is the chemical synthesis and thorough in vitro biological screening of this compound using the protocols detailed in this guide. Should promising activity be confirmed, further investigations should include:

-

Mechanism of Action Studies: Elucidating the precise molecular targets for each observed activity.

-

In Vivo Efficacy: Testing the compound in relevant animal models of cancer, infection, and inflammation.

-

ADME/Tox Profiling: Assessing its drug-like properties, including absorption, distribution, metabolism, excretion, and toxicity.

This technical guide provides the foundational knowledge and a clear experimental roadmap for researchers to unlock the potential of this compound, potentially adding a new and valuable member to the esteemed family of benzimidazole-based therapeutics.

References

- An overview on some benzimidazole and sulfonamide derivatives with anti-microbial activity. (2025).

- Al-Duais, M. A., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Molecules, 27(7), 2334. [Link]

- Lazer, E. S., et al. (1987). Benzimidazole derivatives with atypical antiinflammatory activity. Journal of Medicinal Chemistry, 30(4), 726-729. [Link]

- Al-Ostath, R. A., et al. (2023). Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer. ACS Omega. [Link]

- Hernández-Vázquez, E., et al. (2016). Design and Synthesis of Anti-MRSA Benzimidazolylbenzenesulfonamides. QSAR Studies for Prediction of Antibacterial Activity. Molecules, 21(1), 75. [Link]

- Chemical structures of anti-inflammatory active benzimidazole-sulfonyl... (n.d.).

- Mishra, A., et al. (2022). Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. Pharmaceutical Chemistry Journal, 56(8), 1070-1074. [Link]

- Wang, M., et al. (2015). Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. Molecules, 20(10), 17826-17841. [Link]

- Zafar, H., et al. (2023). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Heliyon, 9(12), e22770. [Link]

- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (2024). Infectious Disease & Therapy. [Link]

- Kamal, A., et al. (2021). Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663. [Link]

- Choi, Y., et al. (2021). Anticancer Effect of Benzimidazole Derivatives, Especially Mebendazole, on Triple-Negative Breast Cancer (TNBC) and Radiotherapy-Resistant TNBC In Vivo and In Vitro. Cancers, 13(17), 4239. [Link]

- Benzimidazole derivatives with anticancer activity. (n.d.).

- Ates-Alagoz, Z. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Current Topics in Medicinal Chemistry, 16(29), 3327-3349. [Link]

- Küpeli, E., et al. (2007). Antimicrobial activity of a new series of benzimidazole derivatives. Medicinal Chemistry Research, 16(7-9), 347-356. [Link]

- Wang, Y., et al. (2022). Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021). Archiv der Pharmazie, 355(9), e2200062. [Link]

- Pop, F., et al. (2023). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. Molecules, 28(23), 7851. [Link]

- Krishnamoorthy, P., et al. (2015). Evaluation of Biological Activity of Some Benzimidazole Derivatives as Antifungal. International Research Journal of Pure and Applied Chemistry, 8(1), 19-25. [Link]